![molecular formula C15H22N2 B2747372 N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 940196-88-3](/img/structure/B2747372.png)
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a topic of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular formula of “this compound” is C15H22N2 . Its molecular weight is 230.35 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The compound’s molecular weight is 230.35 , but other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Substance P Antagonist
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, as part of the compound CP-96,345, is a potent nonpeptide antagonist of the substance P (NK1) receptor. It inhibits 3H-labeled substance P binding and is a classical competitive antagonist in the NK1 monoreceptor dog carotid artery preparation. This compound is selective for the NK1 receptor and has potential for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).
Synthesis of Scopine Derivatives
This compound is used in the synthesis of scopine derivatives, which are part of the tropane alkaloid family, including compounds like atropine and scopolamine. These derivatives have various pharmacological activities, including analgesic, hypotensive, and anti-Parkinsonian effects (Vlasova et al., 2006).
Development of Alzheimer's Disease Drugs
Research on aromatic compounds with a cyclic amine, specifically the 1-azabicyclo[3.3.0]octane ring, for potential effectiveness against Alzheimer's disease, includes derivatives of this compound. One derivative demonstrated significant M1 selectivity, indicating potential therapeutic applications (Suzuki et al., 1999).
Anti-Influenza Virus Activity
Tricyclic compounds with a unique amine moiety derived from this compound showed potent anti-influenza A virus activity. These compounds are promising as novel anti-influenza virus agents for humans, demonstrating the compound's utility in antiviral research (Oka et al., 2001).
Myenteric Neurons Analysis
CP-96,345, a novel nonpeptide antagonist of the substance P receptor containing this compound, was evaluated for blocking action at substance P receptors on myenteric neurons of guinea-pig small intestine. It suppressed responses to substance P, indicating potential applications in gastrointestinal research (Tamura et al., 1993).
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-4-2-3-5-14(12)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLEIVPEWRPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
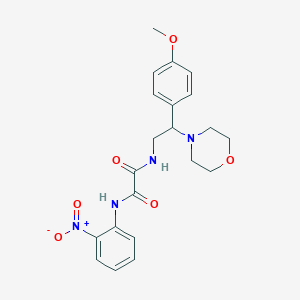
![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)
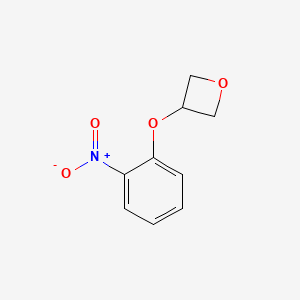
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)
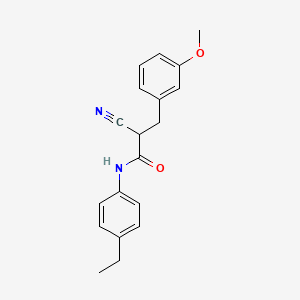
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
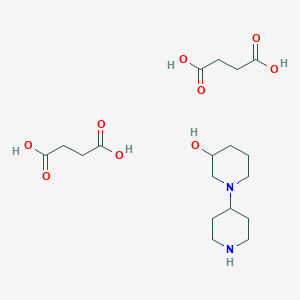
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2747306.png)
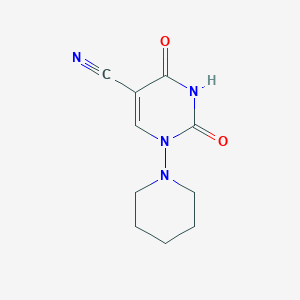
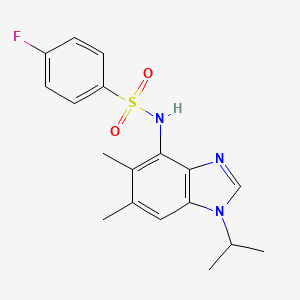
![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)
